molecular formula C11H16O4 B12624338 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one CAS No. 941282-80-0

4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one

Cat. No.: B12624338
CAS No.: 941282-80-0
M. Wt: 212.24 g/mol
InChI Key: XUHAYZAWDBEWRB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones These compounds are characterized by a six-membered ring with two double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexadienone as the core structure.

    Functional Group Addition: Hydroxyethoxy and methoxyethyl groups are introduced through nucleophilic substitution reactions.

    Reaction Conditions: These reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and reaction efficiency.

    Catalysts: Employing catalysts to increase reaction rates and yields.

    Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethoxy and methoxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexadienones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycyclohexa-2,5-dien-1-one: Lacks the hydroxyethoxy and methoxyethyl groups.

    4-Methoxycyclohexa-2,5-dien-1-one: Contains only the methoxy group.

Properties

CAS No.

941282-80-0

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H16O4/c1-14-8-6-11(15-9-7-12)4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3

InChI Key

XUHAYZAWDBEWRB-UHFFFAOYSA-N

Canonical SMILES

COCCC1(C=CC(=O)C=C1)OCCO

Origin of Product

United States

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